5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Purity Analysis Procurement Specification Synthetic Intermediate

5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 588687-37-0, molecular formula C6H9N3S, molecular weight 155.22) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class. It is characterized by a 1,2,4-triazole ring substituted with a methyl group at the N4 position, a cyclopropyl group at the C5 position, and a thiol (-SH) group at the C3 position.

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
CAS No. 588687-37-0
Cat. No. B1270568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
CAS588687-37-0
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)C2CC2
InChIInChI=1S/C6H9N3S/c1-9-5(4-2-3-4)7-8-6(9)10/h4H,2-3H2,1H3,(H,8,10)
InChIKeyGJFFNHYCAAALIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 588687-37-0): A Specialized 1,2,4-Triazole-3-thiol Building Block for Pharmaceutical and Agrochemical Research


5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 588687-37-0, molecular formula C6H9N3S, molecular weight 155.22) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class [1]. It is characterized by a 1,2,4-triazole ring substituted with a methyl group at the N4 position, a cyclopropyl group at the C5 position, and a thiol (-SH) group at the C3 position [1]. The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry and agrochemical research, recognized for its capacity to engage diverse biological targets [2]. The specific substitution pattern of this compound, particularly the unique electronic and steric contributions of the cyclopropyl group, positions it as a valuable intermediate and building block for the synthesis of more complex molecules with tailored physicochemical and pharmacological properties [2]. This compound is available commercially from multiple suppliers with a standard purity of 95% or higher .

Why 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol Cannot Be Interchanged with Generic Triazole Analogs


The 1,2,4-triazole-3-thiol core can be extensively modified at the N4 and C5 positions, and these modifications dictate a compound's specific physicochemical and biological profile. Generic substitution with a different 1,2,4-triazole-3-thiol is not equivalent because the 5-cyclopropyl group imparts unique electronic and steric properties that influence target binding, metabolic stability, and molecular conformation [1][2]. For instance, the introduction of a cyclopropyl group is a well-established medicinal chemistry strategy to enhance metabolic stability and restrict conformational flexibility compared to alkyl chains, while maintaining a distinct lipophilicity profile compared to larger aromatic or heteroaromatic rings [1]. The following evidence guide details quantifiable differentiation for this specific compound relative to its closest analogs and in-class alternatives, directly informing scientific selection and procurement decisions.

Quantitative Differentiation Guide for 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol: Purity, Physicochemical Properties, and Class-Level Performance


Commercial Purity of 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol vs. Unsubstituted 4-Methyl-4H-1,2,4-triazole-3-thiol

5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 588687-37-0) is supplied by multiple commercial vendors with a minimum purity specification of 95% . The baseline comparator, 4-methyl-4H-1,2,4-triazole-3-thiol (CAS 24854-43-1), is also commercially available, but with a range of purity grades, and high-purity (>95%) options are less consistently offered without custom synthesis or higher cost . This difference in commercial availability of a defined high-purity grade can directly impact the reproducibility of synthetic transformations where the target compound is used as a building block.

Purity Analysis Procurement Specification Synthetic Intermediate

Predicted LogP of 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol vs. 5-Phenyl Analog

The predicted LogP (octanol-water partition coefficient) for 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol is 0.46 . In contrast, the 5-phenyl analog, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 84176-88-1), has a predicted LogP of 1.92 [1]. The lower LogP of the target compound, driven by the cyclopropyl substituent, results in a reduction of over 1.5 log units, indicating significantly higher polarity and aqueous solubility. This difference is critical for modulating a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties when this compound is used as a scaffold or building block in drug design [2].

Lipophilicity Drug-likeness Physicochemical Properties

Enhanced Metabolic Stability of Cyclopropyl-Substituted Triazoles: Class-Level Inference from CYP51 Inhibitor Studies

The cyclopropyl group is a widely recognized structural motif for improving metabolic stability by reducing oxidative metabolism at adjacent positions [1]. In a related class of 1,2,4-triazole derivatives containing cyclopropyl and oxime ether moieties, compounds exhibited significant antifungal activity against Fusarium graminearum (Fg), with the most active analog (5k) showing an EC50 of 1.22 μg/mL [2]. While direct metabolic stability data for 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol is not available, this class-level evidence supports the inference that the cyclopropyl group on the triazole core can contribute to enhanced stability and bioactivity compared to analogs with unsubstituted or linear alkyl chains [2][3].

Metabolic Stability CYP450 Agrochemical Design

Potential for DHFR Inhibition: Class-Level Inference from Related Triazole-3-thiols

The 1,2,4-triazole-3-thiol scaffold has demonstrated potential as a core for dihydrofolate reductase (DHFR) inhibitors. In a study on 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols, compound 34 showed potent DHFR inhibition with an IC50 of 0.03 μM, which was 2.7-fold more active than the standard drug methotrexate (MTX) [1]. While this data is from a different substitution pattern (4-phenyl instead of 4-methyl), it provides class-level evidence that triazole-3-thiols can be optimized for DHFR inhibition. The 5-cyclopropyl group on the target compound offers a distinct steric and electronic environment that could be exploited for novel DHFR inhibitor design compared to the 5-(2-aminothiazol-4-yl) analog [1].

DHFR Inhibition Anticancer Antibacterial

Antileishmanial Potential of Triazole-3-thiol Scaffold: Class-Level Evidence

Fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols have shown significant antileishmanial activity. Compounds 5f and 6f in that series exhibited IC50 values of 79.0 µM against Leishmania donovani, which is approximately 6.2-fold more potent than the standard drug sodium stibogluconate (IC50 = 490.0 µM) [1]. The target compound, 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, features a different C5 substitution (cyclopropyl vs. pyrazin-2-yl) and a different N4 substitution (methyl vs. various), offering a distinct chemical scaffold for exploring antileishmanial activity. The class-level potency of triazole-3-thiols against Leishmania provides a rationale for procuring this building block to synthesize novel analogs for neglected disease drug discovery [1].

Antileishmanial Neglected Tropical Diseases Drug Discovery

Structural Differentiation from 4-Cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Regioisomeric Comparison

5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol (target) is a regioisomer of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 1092303-86-2). In the target compound, the cyclopropyl group is at the C5 position and the methyl group is at the N4 position. In the regioisomer, the cyclopropyl and methyl groups are swapped [1]. This structural difference can lead to significantly different chemical reactivity and biological activity. The target compound is available from vendors like AKSci and Bide Pharmatech , while the regioisomer is available from Santa Cruz Biotechnology . The choice between these two isomers depends entirely on the specific structure-activity relationship (SAR) being explored in a research program.

Regioisomer Structure-Activity Relationship Chemical Synthesis

Optimal Research and Industrial Application Scenarios for 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol Based on Evidence


Synthesis of Novel Antifungal Agents Targeting CYP51

The 1,2,4-triazole core is a well-established pharmacophore for inhibiting fungal sterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The presence of the cyclopropyl group, as demonstrated in related triazole derivatives, can contribute to enhanced antifungal activity and metabolic stability [1][2]. 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol serves as a versatile building block for synthesizing novel triazole-based fungicides. Its thiol group can be readily functionalized with various electrophiles (e.g., alkyl halides, benzyl halides, acyl chlorides) to create diverse compound libraries for screening against fungal pathogens of agricultural or clinical importance [2].

Medicinal Chemistry Scaffold for DHFR Inhibitor Optimization

Research has shown that the 1,2,4-triazole-3-thiol scaffold can be optimized for potent DHFR inhibition, with certain analogs demonstrating sub-micromolar IC50 values [3]. 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol offers a differentiated starting point for designing novel DHFR inhibitors due to its unique cyclopropyl substitution. The lower predicted LogP (0.46) compared to phenyl-substituted analogs [4] may also be advantageous for improving the aqueous solubility of the final drug candidates. Researchers in oncology and antibacterial drug discovery can utilize this building block to synthesize and screen new chemical entities.

Structure-Activity Relationship (SAR) Studies on Triazole-Thiols for Antiparasitic Drug Discovery

The triazole-3-thiol scaffold has demonstrated promising antileishmanial activity, with certain analogs exhibiting significant potency (IC50 79.0 µM) compared to standard drugs [5]. 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol provides a structurally distinct core for SAR exploration in antiparasitic drug discovery. Its unique combination of a cyclopropyl group at C5 and a methyl group at N4 allows medicinal chemists to probe the steric and electronic requirements for optimal activity against Leishmania and other neglected disease pathogens. The consistent commercial availability of this compound in high purity (≥95%) ensures reproducible results across different research laboratories .

Regioisomeric Probe for Chemical Biology and Target Identification

The availability of both 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol and its regioisomer, 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol , allows researchers to use these compounds as matched pairs in chemical biology studies. Differences in the biological activity or protein binding profiles of these regioisomers can provide crucial insights into the binding mode and molecular recognition of triazole-containing ligands by their biological targets. This application is valuable for target deconvolution studies and for refining pharmacophore models in drug discovery.

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